Acetic acid;[4-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]phenyl] acetate
Overview
Description
Acetic acid;[4-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]phenyl] acetate is a complex organic compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetic acid;[4-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]phenyl] acetate typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride under specific conditions, such as microwave irradiation at 100°C . The resulting intermediate is then further reacted with ethyl-4-bromophenylacetate to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[4-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
Acetic acid;[4-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]phenyl] acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Acetic acid;[4-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]phenyl] acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Acetic acid;[4-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]phenyl] acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
acetic acid;[4-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2.C2H4O2/c1-11(21)24-14-6-2-12(3-7-14)16-10-25-17(20-16)19-13-4-8-15(9-5-13)26(18,22)23;1-2(3)4/h2-10H,1H3,(H,19,20)(H2,18,22,23);1H3,(H,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKJILRPZATJAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)OC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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